5-Bromothiophene-2-sulfonyl fluoride
Overview
Description
5-Bromothiophene-2-sulfonyl fluoride is an organosulfur compound with the molecular formula C4H3BrFO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical reactions and applications.
Mechanism of Action
Target of Action
5-Bromothiophene-2-sulfonyl fluoride is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, and this compound serves as a key reagent . The primary targets of this compound are the organoboron reagents involved in the reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium . This compound plays a crucial role in these processes .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a critical biochemical pathway in which this compound is involved . This reaction is widely applied in various fields due to its mild and functional group tolerant reaction conditions . The success of this reaction is largely attributed to the stability and environmental benignity of the organoboron reagents .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a cornerstone in the field of organic chemistry, enabling the synthesis of a wide range of complex organic compounds .
Biochemical Analysis
Biochemical Properties
5-Bromothiophene-2-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of quorum sensing in Vibrio species . It interacts with enzymes, proteins, and other biomolecules, such as LuxR homologues in Vibrio species, which are master transcriptional regulators for quorum sensing . The compound binds tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in Vibrio vulnificus, altering its transcription regulatory activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to attenuate quorum sensing-regulated phenotypes in Vibrio species, including virulence, motility/chemotaxis, and biofilm dynamics . These effects are mediated through the disruption of SmcR function, leading to changes in the expression of genes required for these cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ligand-binding pocket of SmcR, a LuxR homologue, altering the protein’s flexibility and transcription regulatory activity . This binding results in the dysfunction of SmcR, affecting the expression of the SmcR regulon required for virulence, motility/chemotaxis, and biofilm dynamics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions (2~8°C) and maintains its purity at 95% . Detailed information on its long-term effects in in vitro or in vivo studies is limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromothiophene-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 5-bromothiophene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5-Bromothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, sulfonamides, and sulfonates. These products have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
5-Bromothiophene-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: It is investigated for its potential use in drug discovery, particularly in targeting specific enzymes and proteins.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromothiophene-2-sulfonamide
- 5-Bromothiophene-2-sulfonyl chloride
- 5-Bromothiophene-2-sulfonic acid
Uniqueness
Compared to its analogs, 5-bromothiophene-2-sulfonyl fluoride is unique due to its high reactivity and stability. The sulfonyl fluoride group provides a versatile functional handle for various chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
5-bromothiophene-2-sulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLKSNCDWSSCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108158-00-5 | |
Record name | 5-Bromothiophene-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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